Mmad

Übersicht

Beschreibung

Mmad (Methyl Methacrylate-Methacrylate Dimer) is an organic compound with a unique structure and a wide range of applications in science and technology. It is a combination of two monomers, methyl methacrylate (MMA) and methacrylate (MA). The dimer is formed by the reaction of two molecules of MMA and two molecules of MA, and it has a structure with two methyl methacrylate units linked by a methylene bridge. It has been studied extensively for its unique properties and its potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

1. Computational Microdissection

MMAD (microarray microdissection with analysis of differences) is a computational tool developed for deconvoluting cell type-specific contributions from tissue samples. This method performs microdissection in silico, allowing for simultaneous estimation of cell fractions and gene expression profiles of contributing cell types. It adjusts for microarray normalization bias and minimizes overfitting during model optimization. MMAD improves the detection of differentially expressed genes in mixed tissue samples and has superior ability compared to standard metrics like significance analysis of microarrays (Liebner, Huang, & Parvin, 2014).

2. Medical Research in Hereditary Diseases

MMAD (massive macronodular adrenocortical disease) is associated with hereditary leiomyomatosis and renal cell cancer (HLRCC). Research in MMAD has led to insights into the genetic and clinical aspects of HLRCC and bilateral, ACTH-independent adrenocortical hyperplasia. The study of MMAD contributes to understanding the genetic underpinnings of such disorders (Matyakhina et al., 2005).

3. Power System Optimization

MMAD (multiple-model adaptive control) strategy is applied in the robust damping of low-frequency electromechanical oscillation in interconnected power systems. The control algorithm accounts for variability and uncertainty in postdisturbance dynamics of the system, improving the efficiency and reliability of power distribution (Chaudhuri, Majumder, & Pal, 2004).

4. Enhancing Space Missions

MMAD technologies, such as the MMaJIC (Microgravity Materials Joining Investigation Chamber), play a critical role in space missions, including materials science investigations and the study of solidification in microgravity. Such technologies are instrumental in optimizing the scientific return of space missions and enhancing our understanding of materials behavior in outer space (McElderry et al., 2019).

5. Multimodal Neurological Studies

The development of multi-modal artificial dura (MMAD) for non-human primates facilitates large-scale neural studies. MMAD allows simultaneous neurophysiological recordings and optical access to large areas of the cortex. This advancement is significant in studying large-scale neural phenomena such as neural disease, damage, and recovery (Griggs et al., 2021).

Eigenschaften

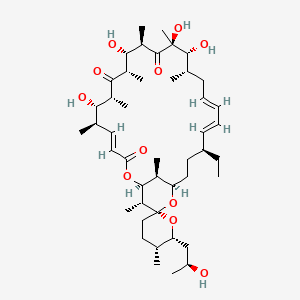

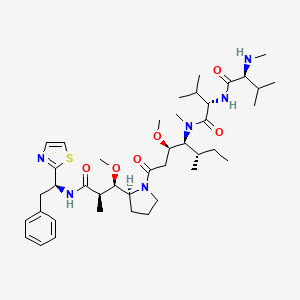

IUPAC Name |

(2S)-N-[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]-3-methyl-2-(methylamino)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H66N6O6S/c1-12-27(6)36(46(9)41(51)35(26(4)5)45-39(50)34(42-8)25(2)3)32(52-10)24-33(48)47-21-16-19-31(47)37(53-11)28(7)38(49)44-30(40-43-20-22-54-40)23-29-17-14-13-15-18-29/h13-15,17-18,20,22,25-28,30-32,34-37,42H,12,16,19,21,23-24H2,1-11H3,(H,44,49)(H,45,50)/t27-,28+,30-,31-,32+,34-,35-,36-,37+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLUGYPPOFIHFJS-UUFHNPECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H66N6O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101010182 | |

| Record name | Monomethylauristatin D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101010182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

771.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mmad | |

CAS RN |

203849-91-6 | |

| Record name | Monomethylauristatin D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101010182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

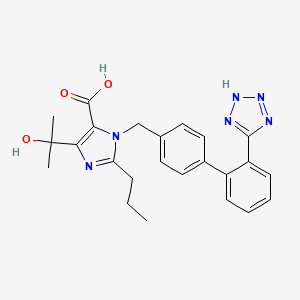

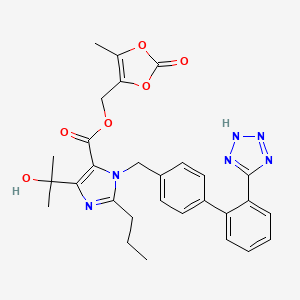

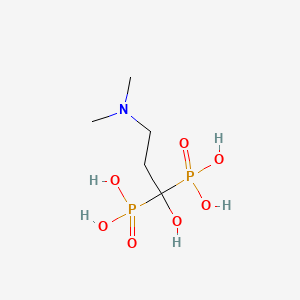

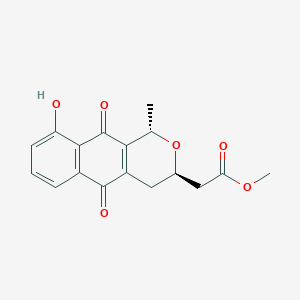

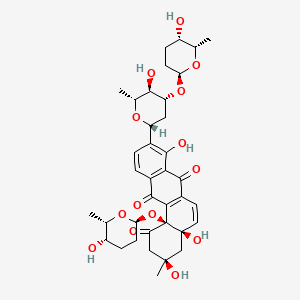

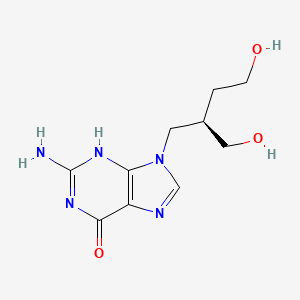

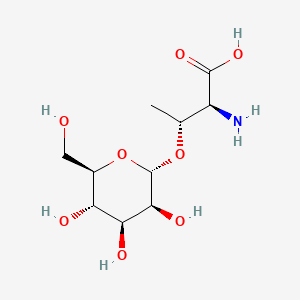

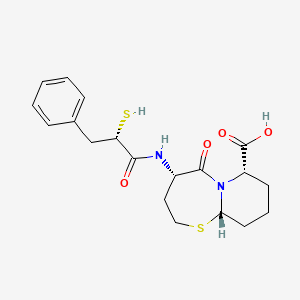

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.